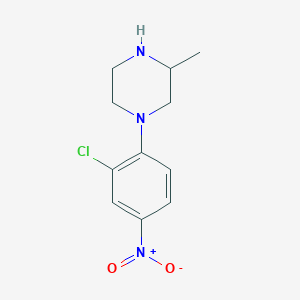![molecular formula C14H13ClFNO B1597228 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone CAS No. 304685-89-0](/img/structure/B1597228.png)
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a 4-fluorophenyl group and a 2,5-dimethyl group. Additionally, the molecule contains a 2-chloroethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Knorr pyrrole synthesis or a similar method. The 4-fluorophenyl, 2,5-dimethyl, and 2-chloroethanone groups would likely be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The electronegative fluorine atom on the phenyl ring and the chlorine atom on the ethanone group would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
As an organic compound containing a pyrrole ring, this molecule could potentially undergo a variety of chemical reactions. The pyrrole ring, being aromatic, might participate in electrophilic substitution reactions. The presence of the fluorine and chlorine atoms could also make the molecule susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrrole ring could contribute to its stability and possibly its solubility in organic solvents. The electronegative fluorine and chlorine atoms could influence its polarity .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of substituted pyrazole derivatives and their molecular structures have been investigated, highlighting the nonplanar configuration of these compounds and the role of weak intermolecular interactions in stabilizing crystal structures. These findings provide insights into the chemical behavior of similar pyrrole derivatives (Bustos et al., 2015).
- A new penta-substituted pyrrole derivative has been synthesized, demonstrating its corrosion inhibition efficiency on steel surfaces. This research indicates the potential industrial applications of pyrrole derivatives in protecting materials (Louroubi et al., 2019).
Molecular Interactions and Applications
- The study of enaminones and their analogues showcases the importance of hydrogen-bonding patterns, which could influence the design of new materials and pharmaceuticals (Balderson et al., 2007).
- Research on fluoroionophores based on diamine-salicylaldehyde derivatives expands understanding of spectral diversity and metal cation interactions, suggesting applications in sensing and detection technologies (Hong et al., 2012).
Advanced Synthesis Techniques
- The development of methods for synthesizing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate using phosphorus compounds illustrates the versatility of pyrrole derivatives in organic synthesis (Kalantari et al., 2006).
Potential Pharmacological Applications
- The preparation of voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of pyrrole derivatives, highlighting their importance in the pharmaceutical industry (Butters et al., 2001).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
2-chloro-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMSVXIWDSTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364211 | |
| Record name | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone | |
CAS RN |
304685-89-0 | |
| Record name | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





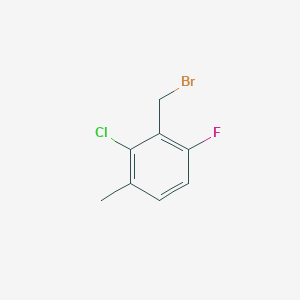

![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)

![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)

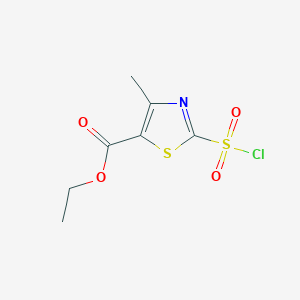
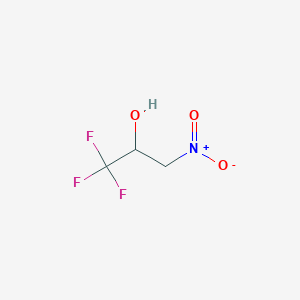

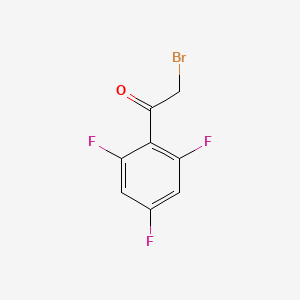
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1597167.png)
